molecular formula C8H15O7P B8604751 2-Acetoxy-2-(diethoxyphosphoryl)acetic Acid

2-Acetoxy-2-(diethoxyphosphoryl)acetic Acid

Cat. No. B8604751
M. Wt: 254.17 g/mol
InChI Key: QAFXGVGAIBHDPN-UHFFFAOYSA-N
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Patent
US07772244B2

Procedure details

Glyoxylic acid monohydrate (4.0 g, 43.45 mmol) was suspended in diethyl phosphite (5.59 mL, 1.0 equiv), warmed to 60° C., and held there for 5 h. The reaction was cooled, diluted with dichloromethane (40 mL), and treated with pyridine (3.51 mL, 1.0 equiv) and acetyl chloride (3.09 mL, 1.0 equiv). A significant exotherm was noted. The reaction was stirred at room temperature for 2 h. The reaction was washed with 1M hydrochloric acid (2×20 mL), then saturated sodium bicarbonate. The organics were dried over magnesium sulfate, and concentrated to give <2 g as an oil. The aqueous washes were combined and extracted with dichloromethane (4×). The organics were dried over magnesium sulfate and concentrated to give 5.85 g (53%) as an oil which solidified upon standing. 1H-NMR (CDCl3, 500 MHz) δ 1.36 (t, J=7.0, 6H), 2.21 (s, 3H), 4.28 (m, 4H), 5.54 (d, J=17.7, 1H), 8.90 (bs, 1H). Mass spec.: 255.10 (MH)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
3.51 mL
Type
reactant
Reaction Step Three
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[P:7]([O-:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].N1C=CC=CC=1.[C:21](Cl)(=[O:23])[CH3:22]>ClCCl>[C:21]([O:4][CH:3]([P:7]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])=[O:14])[C:2]([OH:6])=[O:5])(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Two
Name
Quantity
5.59 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Three
Name
Quantity
3.51 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.09 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
The reaction was washed with 1M hydrochloric acid (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give <2 g as an oil
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 5.85 g (53%) as an oil which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(=O)OC(C(=O)O)P(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.